2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Indole and Pyrazole: The indole and pyrazole moieties can be coupled through an acylation reaction using acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the indole and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.
Pyrazole-3-carboxamide: A compound with a pyrazole moiety and similar acetamide linkage.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the combination of both indole and pyrazole moieties in a single molecule, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these functional groups.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16N4O/c1-18-10-11(12-5-3-4-6-13(12)18)9-15(20)16-14-7-8-19(2)17-14/h3-8,10H,9H2,1-2H3,(H,16,17,20) |
InChI Key |
SIKNHLLRANWJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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